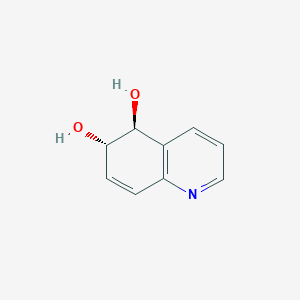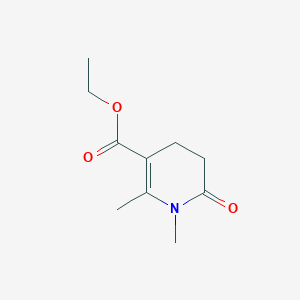
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide typically involves the reaction of cyanoacetohydrazide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetohydrazide+Phenyl isothiocyanate→this compound
The reaction conditions, such as temperature and reaction time, can be optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-(phenyl-hydrazono)-thioacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Materials Science: It is used in the synthesis of various heterocyclic compounds, which have applications in materials science.
Biological Studies: The compound’s biological activity is of interest in the study of enzyme inhibition and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thiazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific hydrazone functional group and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1733-04-6 |
|---|---|
Formule moléculaire |
C9H8N4S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) |
Clé InChI |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Solubilité |
20.9 [ug/mL] |
Synonymes |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)


